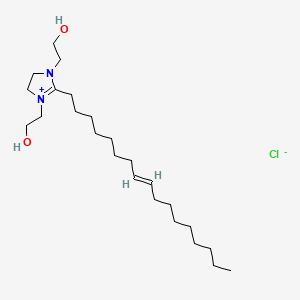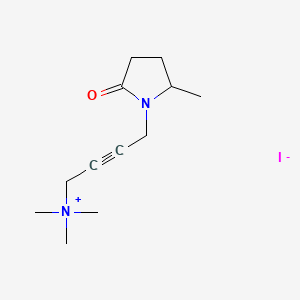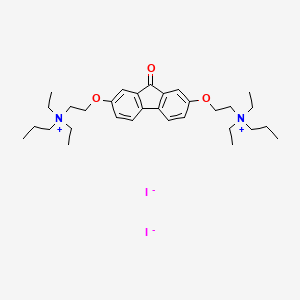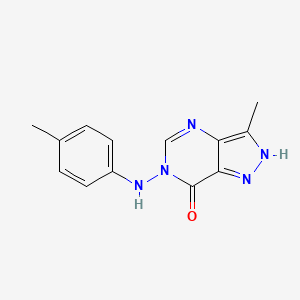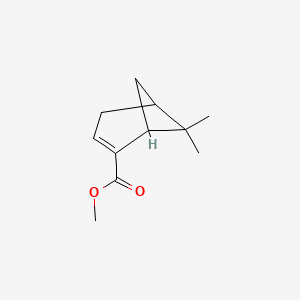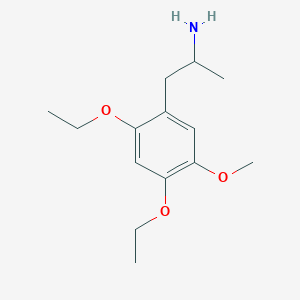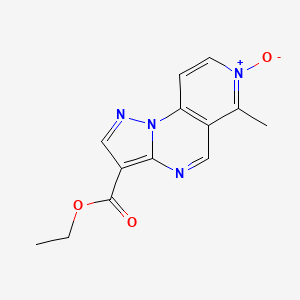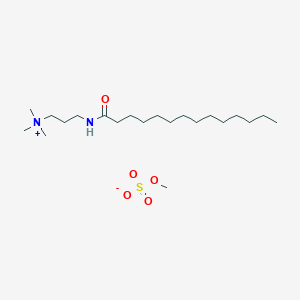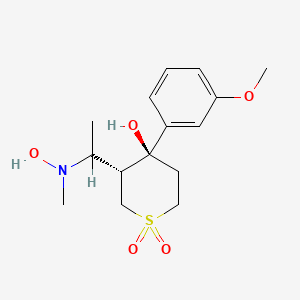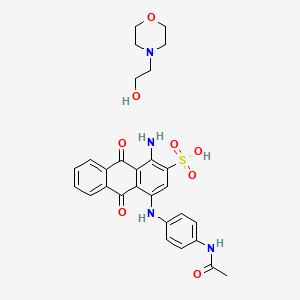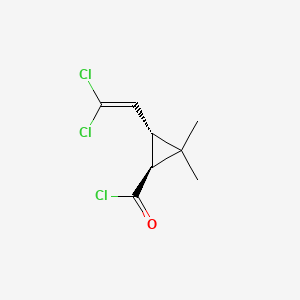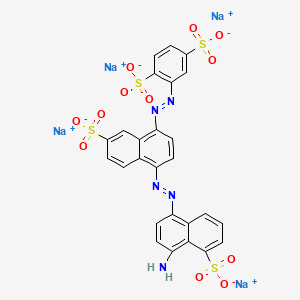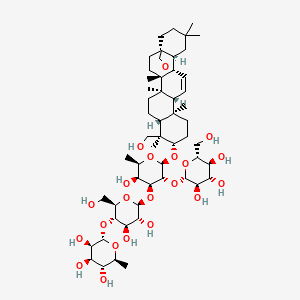
Ilwensisaponin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mimengoside A is a triterpenoid saponin isolated from the leaves of Buddleja madagascariensis . It is one of the bioactive constituents of the Buddleja species, which are known for their pharmacological properties . Mimengoside A has been studied for its various biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties .
Vorbereitungsmethoden
Mimengoside A is typically isolated from the Buddlejae Flos (flower and bud of Buddleja officinalis) using chromatographic techniques . The isolation process involves the use of silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) . The structures of the isolated compounds are elucidated by chemical and spectral analysis, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and mass spectrometry (MS) .
Analyse Chemischer Reaktionen
Mimengoside A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Mimengoside A can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Mimengoside A has been extensively studied for its scientific research applications. In chemistry, it is used as a reference compound for the identification and quantification of similar triterpenoid saponins . In biology, Mimengoside A has shown potential as an antimicrobial agent against various pathogens . In medicine, it has been investigated for its anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of inflammatory diseases and oxidative stress-related conditions . Additionally, Mimengoside A has industrial applications in the development of natural product-based pharmaceuticals and cosmetics .
Wirkmechanismus
The mechanism of action of Mimengoside A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . This inhibition can help reduce the formation of sorbitol, which is associated with diabetic complications . Mimengoside A also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . Furthermore, it has anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting the activation of nuclear factor-kappa B (NF-κB) pathway .
Vergleich Mit ähnlichen Verbindungen
Mimengoside A is similar to other triterpenoid saponins isolated from Buddleja species, such as Mimengoside B and Songaroside A . it is unique in its specific structure and biological activities . For instance, Mimengoside A has a distinct glycosidic linkage pattern compared to Mimengoside B . Additionally, while both Mimengoside A and Songaroside A exhibit antioxidant and anti-inflammatory properties, Mimengoside A has been found to have a higher potency in certain assays .
Similar Compounds
- Mimengoside B
- Songaroside A
- Acteoside
- Linarin
- Apigenin-7-O-α-L-rhamnopyranosyl (1-6)-β-D-glucopyranoside
These compounds share structural similarities with Mimengoside A and are also isolated from Buddleja species .
Eigenschaften
CAS-Nummer |
141896-30-2 |
|---|---|
Molekularformel |
C54H88O21 |
Molekulargewicht |
1073.3 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[[(1S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C54H88O21/c1-24-32(58)35(61)38(64)44(68-24)73-41-27(21-56)71-46(40(66)37(41)63)74-42-33(59)25(2)69-47(43(42)75-45-39(65)36(62)34(60)26(20-55)70-45)72-31-11-12-49(5)28(50(31,6)22-57)9-13-51(7)29(49)10-14-54-30-19-48(3,4)15-17-53(30,23-67-54)18-16-52(51,54)8/h10,14,24-47,55-66H,9,11-13,15-23H2,1-8H3/t24-,25+,26+,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42-,43+,44-,45-,46-,47-,49-,50-,51+,52-,53+,54-/m0/s1 |
InChI-Schlüssel |
FFKHYLGULXFXII-IVWPYUJTSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@]6([C@H]([C@]5(C)CO)CC[C@@]7([C@@H]6C=C[C@@]89[C@]7(CC[C@@]1([C@H]8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC89C7(CCC1(C8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


